molecular formula C17H17N5O2S3 B2374142 N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-12-4

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2374142
CAS No.: 1040649-12-4
M. Wt: 419.54
InChI Key: VADIWTLMAZOSEI-UHFFFAOYSA-N
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Description

N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity in Dyes

One application of compounds similar to N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds, such as those containing thiazole-selenium, have been used in dyeing polyester fabrics and exhibit properties like high efficiency based on in vitro screening for antioxidant, antitumor activity, and antimicrobial activity against various pathogens (Khalifa et al., 2015).

Tandem Transformations for Synthesis

In another study, novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives, similar to the structure of the compound , were explored for thienopyrimidine synthesis (Pokhodylo et al., 2010).

Potential Antipsychotic Agents

Heterocyclic analogs of benzamide, including derivatives with thiophene and pyridine structures, have been evaluated as potential antipsychotic agents. They showed promising in vitro and in vivo activities in binding to receptors like dopamine D2 and serotonin 5-HT2, which are key targets in antipsychotic drug development (Norman et al., 1996).

Antimicrobial Activities

Thiazole derivatives, sharing structural similarities with the compound , have been studied for their antimicrobial activities. Compounds containing thiazole and carboxamide moieties have been screened for in vitro antibacterial and antifungal activities, indicating their potential in developing antimicrobial agents (Desai et al., 2011).

Synthesis of Tetrazol-Thiophenes

The synthesis of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has been investigated. These compounds have potential applications in biological evaluation and molecular docking studies, offering insights into their interactions with biological targets (Talupur et al., 2021).

Water-Mediated Synthesis in Computational Chemistry

Research has also been conducted on the synthesis of related compounds using water as a medium, which are then characterized through various techniques and computational chemistry methods. These studies contribute to understanding the non-linear optical properties and molecular docking aspects of such compounds (Jayarajan et al., 2019).

Properties

IUPAC Name

N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-11-10-27-17(18-11)20-14(23)5-3-9-26-15-7-6-13(21-22-15)19-16(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,20,23)(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADIWTLMAZOSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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